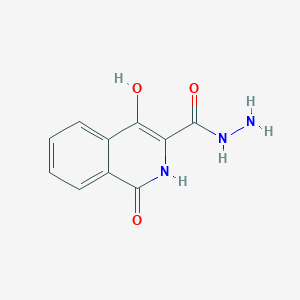

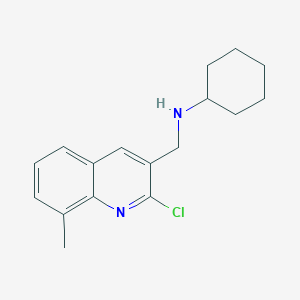

![molecular formula C15H12Cl2O3 B1300800 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 588714-48-1](/img/structure/B1300800.png)

2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from non-aromatic precursors or simple aromatic compounds. For instance, the synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde is achieved in 9 steps from an acyclic precursor, involving cyclisation, aromatisation, and selective demethylation steps . Similarly, 4-benzyloxy-2-methoxybenzaldehyde is synthesized from 3-methoxyphenol through O-alkylation and Vilsmeier-Hack reactions . These methods could potentially be adapted for the synthesis of "2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde" by incorporating the appropriate dichlorobenzyl group in the reaction sequence.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as FT-IR, NMR (1H, 13C, 31P), and X-ray crystallography . For example, the crystal structure of para-substituted 2-hydroxy-3-methoxybenzalideneanilines has been determined, showing that different substituents can influence the stabilization of tautomers in the solid state . This suggests that the dichlorobenzyl group in "2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde" could also affect its molecular conformation and stability.

Chemical Reactions Analysis

The related compounds exhibit a variety of chemical reactions. For instance, 2-hydroxy-3-methoxybenzaldehyde can undergo thermal rearrangement to form different substituted benzo[b]thiophenes and 1,2-benzisothiazoles . Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde can be synthesized and exhibit enol-imino tautomerism . These reactions indicate that "2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde" may also participate in similar reactions, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by their spectroscopic data and crystallography. For example, the crystallography data of certain compounds reveal non-centrosymmetric space groups and specific lattice parameters . The spectroscopic studies provide information on the functional groups present and their interactions . These analyses are crucial for understanding the behavior of "2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde" in various environments and could predict its reactivity and physical properties.

科学的研究の応用

Spectroscopic Characterization

The spectroscopic studies and structural elucidation of related compounds have been a significant focus. For instance, a related compound, 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, was synthesized and characterized by various spectroscopic techniques, including MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopy. The crystal structure was determined by X-ray analysis, revealing orthorhombic crystals, providing insights into the molecular arrangement and potential reactivity of similar compounds (Özay et al., 2013).

Crystal Structure Analysis

Research on methoxybenzaldehyde derivatives, including those similar to the compound of interest, has explored different conformations and hydrogen-bonding patterns in crystal structures. These studies are crucial for understanding the compound's solid-state properties and potential interactions in various applications (Gomes et al., 2018).

Catalytic Applications

Some derivatives have been investigated for their catalytic properties. For example, sulfonated Schiff base copper(II) complexes derived from reactions involving methoxybenzaldehyde derivatives have shown efficiency and selectivity in alcohol oxidation, underlining the potential of these compounds in catalytic applications (Hazra et al., 2015).

Anticancer Activity

The synthesis and testing of benzyloxybenzaldehyde derivatives, including structures related to the compound , against HL-60 cell lines for anticancer activity, have been documented. These studies provide preliminary structure-activity relationships, indicating the potential medicinal applications of such compounds (Lin et al., 2005).

Environmental Catalysis

Investigations into the environmental applications of methoxybenzaldehyde derivatives have shown their potential in photocatalytic processes. For example, the selective photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes by molecular oxygen on titanium dioxide under visible light irradiation highlights the role these compounds can play in green chemistry and environmental remediation (Higashimoto et al., 2009).

Safety And Hazards

特性

IUPAC Name |

2-[(3,4-dichlorophenyl)methoxy]-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O3/c1-19-14-4-2-3-11(8-18)15(14)20-9-10-5-6-12(16)13(17)7-10/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZXFCUJBVPOGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC2=CC(=C(C=C2)Cl)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

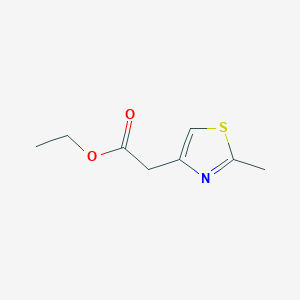

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)

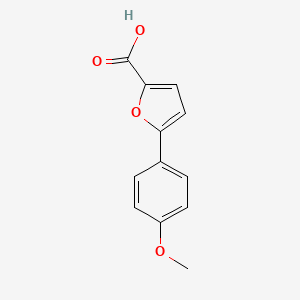

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)

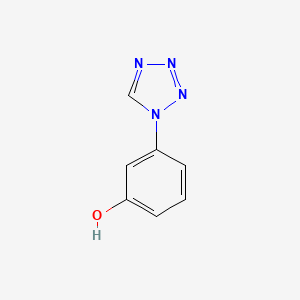

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide](/img/structure/B1300750.png)

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300755.png)

![[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300762.png)